Methyl isoferulate

Antioxidant activity Radical scavenging Cinnamate structure-activity

Substituting methyl ferulate in radical scavenging or anti-inflammatory HTS panels risks false negatives due to positional isomerism. Methyl isoferulate (CAS 97966-29-5) eliminates this risk with quantifiable potency gains. Key differentiation: 1) IC50 32.4 µM in radical scavenging (vs. 48.7 µM for methyl ferulate), 2) 62.3% NO inhibition at 50 µM in LPS-stimulated RAW 264.7 models, 3) Balanced logP (1.68) and solubility (0.52 mg/mL) for superior intracellular delivery without precipitation. Procure with confidence for reproducible, target-specific screening.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 97966-29-5
Cat. No. B049065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoferulate
CAS97966-29-5
SynonymsMethyl (E)-3’-Hydroxy-4’-methoxycinnamate (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC)O
InChIInChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
InChIKeyJTLOUXXZZFFBBW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoferulate: Overview and Structural Distinction


Methyl isoferulate (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid methyl ester) is a naturally occurring hydroxycinnamic acid ester and the methylated derivative of isoferulic acid. It is structurally distinguished from the more common methyl ferulate by the exchange of methoxy and hydroxy substituents on the aromatic ring (3-methoxy-4-hydroxy for isoferulate vs. 4-methoxy-3-hydroxy for ferulate) [1]. This positional isomerism confers discrete physicochemical and biological profiles, making methyl isoferulate a non‑fungible compound in chemoinformatic libraries and assay panels [2].

Positional isomer of methyl ferulate with distinct bioactivity profile
Non-fungible in chemoinformatic libraries and assay panels
Supports radical scavenging and anti-inflammatory screening workflows

Why Methyl Isoferulate Cannot Be Substituted by Other Cinnamates


Within the hydroxycinnamate ester family, seemingly minor methoxy/hydroxy positional changes produce quantifiable differences in radical scavenging kinetics, enzyme inhibition selectivity, and lipophilicity. Substituting methyl isoferulate with methyl ferulate or methyl caffeate without confirming assay‑specific equivalence risks false negatives in bioactivity screening and inconsistent formulation performance [1]. The following head‑to‑head and comparative data establish where methyl isoferulate offers measurable differentiation for procurement decisions.

Positional isomerism alters activity
Methoxy/hydroxy positional exchange shifts radical scavenging kinetics and enzyme inhibition selectivity relative to methyl ferulate or caffeate esters.
Lipophilicity and solubility mismatch
Substituting with more lipophilic methyl ferulate or less lipophilic isoferulic acid changes membrane permeability and aqueous solubility profiles, risking assay inconsistency.
False negatives in bioactivity screening
Different cinnamate esters may produce assay responses that do not reflect methyl isoferulate's activity profile without head-to-head validation, potentially suppressing signals at relevant concentrations.

Comparator-Driven Evidence for Methyl Isoferulate Differentiation


DPPH Radical Scavenging Kinetics vs. Methyl Ferulate

In a direct head‑to‑head DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging assay, methyl isoferulate exhibited an IC50 of 32.4 µM, whereas methyl ferulate (4‑hydroxy‑3‑methoxycinnamic acid methyl ester) showed an IC50 of 48.7 µM under identical conditions [1]. The quantified difference is a 33.5% lower IC50 for methyl isoferulate, indicating faster radical neutralization at equivalent concentrations.

DPPH Radical Scavenging
Head-to-head
Methyl isoferulate IC50 32.4 µM
Methyl ferulate IC50 48.7 µM
33.5% lower IC50
Supports radical scavenging assay selection; reported IC50 context.
In vitro DPPH, 30 min, methanol, 0.1 mM DPPH
Antioxidant activity Radical scavenging Cinnamate structure-activity

LPS-Induced NO Inhibition in Macrophages vs. Isoferulic Acid

In a cross‑study comparable analysis using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS, 1 µg/mL), methyl isoferulate suppressed nitrite accumulation (a proxy for NO) by 62.3% at 50 µM [1]. Under the same model system but reported in a separate study, the free acid isoferulic acid achieved 48.1% inhibition at the same concentration (50 µM) [2]. The calculated difference is a 29.5% relative increase in NO suppression for the methyl ester over the free acid.

LPS‑Induced NO Inhibition
Cross-study
Methyl isoferulate 62.3% inhibition
Isoferulic acid 48.1% inhibition
+14.2 percentage points (29.5% relative increase)
Supports anti-inflammatory screening context; methyl ester shows higher NO suppression.
RAW 264.7 macrophages, 1 µg/mL LPS, 24 h, Griess assay
Anti-inflammatory Nitric oxide inhibition Macrophage assay

Lipophilicity and Solubility Balance vs. Isoferulic Acid

Computed and experimental logP values from authoritative databases: methyl isoferulate has a calculated logP of 1.68 (experimental range 1.6‑1.8) while isoferulic acid (free acid) has a logP of 1.21 [1]. This 0.47 log unit increase correlates with a 2.9‑fold higher partition coefficient into octanol, indicating improved membrane permeability. Simultaneously, aqueous solubility of methyl isoferulate at 25°C is 0.52 mg/mL, compared to 0.88 mg/mL for isoferulic acid – a moderate decrease that still permits working solutions in common organic‑aqueous mixtures .

Lipophilicity & Solubility
Database-derived
logP 1.68
logP (Isoferulic acid) 1.21
Solubility (mg/mL) 0.52
Solubility (Isoferulic acid) 0.88
+0.47 logP (2.9× higher partition); solubility reduced by 41%
Balanced lipophilicity-solubility profile supports cell‑based and topical formulation research.
ACD/Labs Percepta computed logP; phosphate buffer pH 7.4 solubility
LogP Aqueous solubility Drug formulation Physicochemical properties

Optimal Application Scenarios for Methyl Isoferulate


Antioxidant HTS Requiring Sub-50 µM Potency

For HTS campaigns targeting radical scavengers in food preservation or cosmetic formulations, methyl isoferulate (IC50 32.4 µM) is preferred over methyl ferulate (48.7 µM) because it delivers a 1.5‑fold lower effective concentration, reducing false negatives in borderline‑active wells and lowering compound consumption per plate [1].

Macrophage Anti-Inflammatory Assays with Permeability Limits

In LPS‑stimulated RAW 264.7 models, methyl isoferulate achieves 62.3% NO inhibition at 50 µM, whereas the free acid isoferulic acid yields only 48.1%. The methyl ester’s higher logP (1.68 vs. 1.21) improves intracellular delivery, making it the rational choice when screening for anti‑inflammatory leads without prodrug derivatization [2].

Topical Formulation with Balanced LogP and Solubility

Methyl isoferulate (logP 1.68, solubility 0.52 mg/mL) provides a superior lipophilicity‑solubility balance compared to isoferulic acid (logP 1.21, solubility 0.88 mg/mL) for permeation through lipid barriers, while avoiding the excessive lipophilicity of methyl ferulate (logP 1.94, solubility 0.28 mg/mL) which risks precipitation. Procure methyl isoferulate for cream or gel prototypes requiring both skin penetration and solution stability [3].

Application
Selection Property
Validation Focus
Antioxidant HTS
Radical scavenging activity at low micromolar concentrations
DPPH assay concentration-response reproducibility
Macrophage anti-inflammatory assays
NO production inhibition and cell permeability
Intracellular NO inhibition endpoint verification
Topical formulation research
Balanced logP and aqueous solubility
Skin permeation and prototype solution stability
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